molecular formula C8H3Cl2IN2 B12807620 1,6-Dichloro-4-iodo-2,7-naphthyridine

1,6-Dichloro-4-iodo-2,7-naphthyridine

Cat. No.: B12807620
M. Wt: 324.93 g/mol
InChI Key: ODORLIHZFMLQMA-UHFFFAOYSA-N
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Description

1,6-Dichloro-4-iodo-2,7-naphthyridine is an organic compound characterized by the presence of nitrogen atoms in its heterocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dichloro-4-iodo-2,7-naphthyridine typically involves a series of organic reactions. One common method includes the halogenation of 2,7-naphthyridine derivatives. For instance, the reaction of 2,7-naphthyridine with chlorine and iodine under controlled conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the process generally involves scaling up laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of advanced catalysts and purification techniques .

Chemical Reactions Analysis

Types of Reactions

1,6-Dichloro-4-iodo-2,7-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Electrophilic Substitution: Reagents like bromine or sulfuric acid are common.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the chlorine or iodine atoms .

Scientific Research Applications

1,6-Dichloro-4-iodo-2,7-naphthyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 1,6-Dichloro-4-iodo-2,7-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridine: Another naphthyridine derivative with different substitution patterns.

    1,6-Dichloro-2,7-naphthyridine: Similar structure but lacks the iodine atom.

    1-Chloro-4-iodo-2,7-naphthyridine: Similar but with only one chlorine atom.

Uniqueness

1,6-Dichloro-4-iodo-2,7-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C8H3Cl2IN2

Molecular Weight

324.93 g/mol

IUPAC Name

1,6-dichloro-4-iodo-2,7-naphthyridine

InChI

InChI=1S/C8H3Cl2IN2/c9-7-1-4-5(2-12-7)8(10)13-3-6(4)11/h1-3H

InChI Key

ODORLIHZFMLQMA-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Cl)C(=NC=C2I)Cl

Origin of Product

United States

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